molecular formula C12H16BrNO2 B577960 N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE CAS No. 1261956-44-8

N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE

货号: B577960
CAS 编号: 1261956-44-8
分子量: 286.169
InChI 键: DASNDQXNTVWQBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Propyl 4-bromo-2-ethoxybenzamide is a substituted benzamide derivative of interest in several advanced research areas. Compounds within this structural class are frequently explored in medicinal chemistry for their potential biological activities. Substituted benzamides have been investigated as key scaffolds in the development of therapeutic agents for a range of conditions, including inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The structural features of this compound—including the benzamide core, bromo substituent, and ethoxy group—make it a versatile intermediate or precursor in organic synthesis and drug discovery efforts. Researchers utilize this family of compounds in the design and synthesis of more complex molecules, such as quinazolinone derivatives, which are often targeted for their pharmacological properties . As a building block, it offers researchers a handle for further functionalization, enabling structure-activity relationship (SAR) studies and the development of novel compounds with potential biological activity. Its applications are confined strictly to non-clinical laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-bromo-2-ethoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-7-14-12(15)10-6-5-9(13)8-11(10)16-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASNDQXNTVWQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681833
Record name 4-Bromo-2-ethoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-44-8
Record name 4-Bromo-2-ethoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Starting materials for N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE

Introduction

N-propyl-4-bromo-2-ethoxybenzamide is a substituted benzamide that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its specific substitution pattern—a bromine atom, an ethoxy group, and an N-propyl amide—provides multiple points for further chemical modification, making it an attractive scaffold for developing novel compounds. This technical guide provides a comprehensive overview of a logical and efficient synthetic pathway to N-propyl-4-bromo-2-ethoxybenzamide, starting from commercially available precursors. We will delve into the strategic selection of starting materials, the rationale behind key reaction steps, and detailed, field-proven protocols suitable for a research and development setting.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic approach is paramount for designing a logical and efficient synthesis. The target molecule is an amide, which points to a convergent synthesis involving the formation of an amide bond as a key final step. The overall strategy is deconstructed as follows:

  • Amide Bond Formation (C-N) : The most direct disconnection is at the amide bond, yielding n-propylamine and 4-bromo-2-ethoxybenzoic acid or its activated derivative. This is a robust and widely used transformation in organic chemistry.

  • Etherification (C-O) : The 4-bromo-2-ethoxybenzoic acid intermediate can be formed from 4-bromo-2-hydroxybenzoic acid through an etherification reaction, specifically a Williamson ether synthesis, to install the ethoxy group.

  • Aromatic Substitution (C-Br) : The key intermediate, 4-bromo-2-hydroxybenzoic acid, can be synthesized via electrophilic aromatic substitution (bromination) of a suitable hydroxybenzoic acid precursor.

This multi-step approach allows for the systematic construction of the target molecule, with each step being a high-yielding and well-understood chemical transformation.

G target N-Propyl-4-bromo-2-ethoxybenzamide step1 Amide Bond Formation target->step1 intermediate1 4-Bromo-2-ethoxybenzoic Acid + n-Propylamine step1->intermediate1 step2 Williamson Ether Synthesis intermediate1->step2       intermediate2 4-Bromo-2-hydroxybenzoic Acid step2->intermediate2 step3 Electrophilic Bromination intermediate2->step3 start 3-Hydroxybenzoic Acid step3->start

Figure 1: Retrosynthetic analysis of N-propyl-4-bromo-2-ethoxybenzamide.

Part 1: Synthesis of Key Intermediate: 4-Bromo-2-hydroxybenzoic Acid

The synthesis begins with the regioselective bromination of a commercially available starting material. While salicylic acid (2-hydroxybenzoic acid) is a common precursor, its activation by the hydroxyl and carboxyl groups can lead to a mixture of products. A more controlled approach starts with 3-hydroxybenzoic acid, where the directing effects of the substituents favor the desired product.

The bromination of 3-hydroxybenzoic acid in a mixture of acetic and sulfuric acid provides a direct route to 4-bromo-2-hydroxybenzoic acid.[1] The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The combined influence of these groups directs the incoming bromine electrophile to the positions ortho and para to the hydroxyl group. Steric hindrance at the position between the two existing groups makes the para-position (which is also ortho to the hydroxyl group) the most favorable site for substitution, leading to the desired 4-bromo-2-hydroxybenzoic acid.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid

This protocol is adapted from established procedures for the synthesis of 4-bromo-2-hydroxybenzoic acid.[1]

Reaction Scheme: Starting Material: 3-Hydroxybenzoic Acid → Product: 4-Bromo-2-hydroxybenzoic Acid

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
3-Hydroxybenzoic Acid 138.12 2.0 g 1.0
Acetic Acid (glacial) 60.05 14.5 mL -
Sulfuric Acid (conc.) 98.08 1.5 mL -

| Bromine | 159.81 | 0.78 mL (2.43 g) | 1.05 |

Procedure:

  • To a 100 mL round-bottom flask, add 3-hydroxybenzoic acid (2.0 g, 14.48 mmol).

  • Add glacial acetic acid (14.5 mL) and concentrated sulfuric acid (1.5 mL) to the flask.

  • Warm the mixture to 50°C with stirring until the solid dissolves, then increase the temperature to 100°C.

  • In a separate container, prepare a solution of bromine (0.78 mL, 15.20 mmol) in 7.2 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture at 100°C.

  • After the addition is complete, maintain stirring at 100°C for 30 minutes.

  • Allow the reaction to cool to room temperature and then carefully pour it into a beaker containing 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-hydroxybenzoic acid.[1]

Part 2: Etherification to Synthesize 4-Bromo-2-ethoxybenzoic Acid

With the key intermediate in hand, the next step is to install the ethoxy group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

The choice of base is critical to ensure selective deprotonation of the more acidic phenolic proton over the carboxylic acid proton. Using a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone is a standard and effective method. The phenoxide formed then readily displaces the halide from an ethylating agent like ethyl iodide.

Experimental Protocol: Ethylation of 4-Bromo-2-hydroxybenzoic Acid

This protocol is based on standard Williamson ether synthesis procedures applied to phenolic acids.

Reaction Scheme: Starting Material: 4-Bromo-2-hydroxybenzoic Acid → Product: 4-Bromo-2-ethoxybenzoic Acid

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
4-Bromo-2-hydroxybenzoic Acid 217.02 3.0 g 1.0
Potassium Carbonate (K₂CO₃) 138.21 4.78 g 2.5
Ethyl Iodide (C₂H₅I) 155.97 1.34 mL (2.59 g) 1.2

| Dimethylformamide (DMF) | 73.09 | 30 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-bromo-2-hydroxybenzoic acid (3.0 g, 13.82 mmol) in DMF (30 mL).

  • Add anhydrous potassium carbonate (4.78 g, 34.55 mmol) to the solution.

  • Add ethyl iodide (1.34 mL, 16.58 mmol) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-bromo-2-ethoxybenzoic acid.[2]

Part 3: Final Amidation to this compound

The final step is the formation of the amide bond. Direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated. Two primary methods are presented here: conversion to an acyl chloride and the use of a peptide coupling reagent.

G cluster_0 Method A: Acyl Chloride Pathway cluster_1 Method B: Direct Coupling Pathway a1 4-Bromo-2-ethoxybenzoic Acid + SOCl₂ a2 4-Bromo-2-ethoxybenzoyl Chloride a1->a2 a3 Reaction with n-Propylamine a2->a3 a4 N-Propyl-4-bromo-2-ethoxybenzamide a3->a4 b1 4-Bromo-2-ethoxybenzoic Acid + n-Propylamine b2 Addition of Coupling Reagent (e.g., DCC, HATU) b1->b2 b3 N-Propyl-4-bromo-2-ethoxybenzamide b2->b3

Figure 2: Alternative pathways for the final amidation step.

Method A: Via Acyl Chloride Intermediate

This classic Schotten-Baumann type reaction involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with n-propylamine.[3]

Experimental Protocol:

  • Acyl Chloride Formation:

    • Place 4-bromo-2-ethoxybenzoic acid (2.45 g, 10 mmol) in a flask with a reflux condenser.

    • Add thionyl chloride (1.1 mL, 15 mmol) and a catalytic drop of DMF.

    • Gently reflux the mixture for 1-2 hours until gas evolution ceases.

    • Remove excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-2-ethoxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM, 20 mL) and cool to 0°C in an ice bath.

    • In a separate flask, dissolve n-propylamine (1.24 mL, 15 mmol) and a non-nucleophilic base like triethylamine (2.8 mL, 20 mmol) in DCM (10 mL).

    • Add the amine solution dropwise to the cold acyl chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.

Method B: Using a Coupling Reagent

Modern amide synthesis often employs coupling reagents that facilitate bond formation under milder conditions. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[3][4][5]

Experimental Protocol (Using DCC):

  • Dissolve 4-bromo-2-ethoxybenzoic acid (2.45 g, 10 mmol) and n-propylamine (0.83 mL, 10 mmol) in 50 mL of anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.12 g, 1 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (2.27 g, 11 mmol) in 10 mL of DCM dropwise.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product.

Conclusion

The synthesis of N-propyl-4-bromo-2-ethoxybenzamide is reliably achieved through a three-step sequence starting from 3-hydroxybenzoic acid. This pathway involves a regioselective bromination, a Williamson ether synthesis, and a final amidation step. Each stage utilizes well-established and scalable chemical reactions, providing researchers with a robust method to access this versatile chemical building block. The choice of the final amidation method—either through an acyl chloride or with a direct coupling reagent—can be adapted based on substrate sensitivity, available reagents, and desired purity profile, offering flexibility to the synthetic chemist.

References

  • Organic Syntheses. Resorcinol, 4-bromo-. Available at: [Link]

  • ChemBK. 4-Bromo-2-hydroxybenzoic acid. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

Sources

Solubility Profiling of N-Propyl 4-Bromo-2-Ethoxybenzamide: Protocols and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility characteristics of N-propyl 4-bromo-2-ethoxybenzamide , a functionalized benzamide derivative often utilized as a scaffold in medicinal chemistry and organic synthesis. While specific empirical solubility isotherms for this compound are proprietary or sparse in open literature, this guide synthesizes theoretical predictive models with rigorous experimental protocols.[1]

We provide a structural analysis of the solute, a predicted solubility profile based on lipophilicity (LogP ~3.32) and Hansen Solubility Parameters (HSP), and a validated "Shake-Flask" workflow for generating regulatory-grade solubility data. This document is designed to empower researchers to autonomously determine solvent suitability for crystallization, purification, and formulation processes.

Structural Analysis & Theoretical Solubility

To understand the dissolution behavior of this compound, we must deconstruct its molecular architecture.

Physicochemical Properties[2][3][4]
  • Molecular Formula: C₁₂H₁₆BrNO₂[2]

  • Molecular Weight: 286.17 g/mol [2][3]

  • Predicted LogP (Octanol/Water): 3.32 [1][4]

  • H-Bond Donors: 1 (Amide NH)

  • H-Bond Acceptors: 2 (Amide Carbonyl, Ethoxy Oxygen)

Molecular Interaction Potential

The molecule exhibits a "Push-Pull" solubility mechanism:

  • The Lipophilic Domain: The 4-bromo, 2-ethoxy, and N-propyl groups contribute significantly to the non-polar surface area. This suggests high affinity for medium-polarity solvents (e.g., Dichloromethane, Toluene).

  • The Polar Domain: The central benzamide linkage provides a site for hydrogen bonding. However, the N-propyl substitution reduces the amide's ability to donate protons compared to a primary amide, slightly lowering solubility in highly polar protic solvents like water.

Predicted Solubility Profile (Like-Dissolves-Like)[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic WaterVery Low (< 0.1 mg/mL)Hydrophobic effect dominates; high LogP.
Polar Protic Ethanol, MethanolModerate to High H-bonding with amide/ether groups + alkyl chain compatibility.
Polar Aprotic DMSO, DMF, AcetoneVery High Dipole-dipole interactions; disruption of crystal lattice.
Non-Polar Toluene, Ethyl AcetateHigh Van der Waals forces compatible with Bromo/Ethoxy/Propyl groups.
Non-Polar Hexane, HeptaneLow to Moderate Lack of polar interactions to overcome crystal lattice energy.

Experimental Methodology: Determination of Solid-Liquid Equilibrium

As empirical data is critical for process scale-up, the following protocol defines the Self-Validating System for measuring solubility. This workflow ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Materials & Apparatus
  • Solute: this compound (>98% purity).

  • Solvents: HPLC Grade (Water, Ethanol, Acetone, Toluene, Ethyl Acetate).

  • Apparatus: Thermostatic Shaker Bath (Control ± 0.05 K), HPLC with UV-Vis detector (Agilent 1200 or equivalent).

The "Shake-Flask" Protocol (Standard Operating Procedure)
  • Excess Addition: Add the solute to 10 mL of the target solvent in a glass vial until a visible solid phase persists (supersaturation).

  • Equilibration: Place vials in the thermostatic shaker at the target temperature (e.g., 298.15 K) for 24 hours under continuous agitation (200 rpm).

  • Settling: Stop agitation and allow the suspension to settle for 4 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-heated to the experimental temperature to prevent precipitation).

  • Dilution: Immediately dilute the aliquot with the mobile phase to prevent crystallization.

  • Quantification: Analyze via HPLC. Calculate solubility (

    
    ) using the external standard method.
    
Workflow Visualization

SolubilityWorkflow Start Start: Excess Solute + Solvent Agitate Agitation (24h @ T) Start->Agitate Settle Phase Separation (4h Settling) Agitate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC Analysis (Quantification) Dilute->HPLC Calc Data Calculation (Mole Fraction) HPLC->Calc Calc->Start Replicate (n=3)

Figure 1: Step-by-step "Shake-Flask" methodology for thermodynamic solubility determination.

Data Analysis & Thermodynamic Modeling

Once raw concentration data (


, mol/L) is obtained, it must be converted into Mole Fraction (

)
to allow for thermodynamic modeling. This is crucial for predicting solubility at unmeasured temperatures.
Mole Fraction Calculation


Where:
  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute and solvent.
    
The Modified Apelblat Equation

To correlate solubility with temperature, use the Modified Apelblat model, which is standard for benzamide derivatives [2]:



  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (Kelvin).

  • Application: Use this equation to interpolate solubility at any temperature within the experimental range (e.g., for cooling crystallization curves).

Process Applications

Solvent Selection for Crystallization

Based on the structural prediction, a Cooling Crystallization strategy is recommended:

  • Solvent: Ethanol or Isopropanol.

  • Rationale: The compound likely exhibits a steep solubility curve in alcohols (high solubility at boiling, moderate at room temp), enabling high recovery yields.

  • Anti-Solvent: Water.[1][5] Adding water to an ethanolic solution of the compound will drastically reduce solubility (due to the hydrophobic Bromo/Propyl groups), forcing precipitation.

Purification via Recrystallization

If the synthesis yields impurities:

  • Dissolve crude solid in minimal hot Ethyl Acetate .

  • Slowly cool to 0°C.

  • The non-polar impurities may remain in solution while the target benzamide crystallizes due to specific stacking interactions of the aromatic rings.

References

  • Cheméo. (2024).[4][6] Benzamide, 4-bromo-N-ethyl-N-propyl- Chemical Properties.[4]Link (Note: Used as structural analog for LogP estimation).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • BenchChem. (2025).[1][7] Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine.Link

  • PubChem. (2025). Compound Summary: N-tert-butyl 4-bromo-2-ethoxybenzamide.[6] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Evaluation of N-Propyl 4-bromo-2-ethoxybenzamide as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for evaluating N-Propyl 4-bromo-2-ethoxybenzamide (CAS: 1261956-44-8) as a potential small-molecule kinase inhibitor. It is designed for researchers in early-stage drug discovery, chemical biology, and medicinal chemistry who are investigating novel scaffolds for kinase modulation.

Executive Summary

This compound represents a synthetic small molecule belonging to the benzamide class, a "privileged scaffold" in medicinal chemistry known for its versatility in targeting ATP-binding pockets of protein kinases. While historically associated with Glucokinase Activators (GKAs), recent structural activity relationship (SAR) studies have highlighted the potential of 2-alkoxy-4-halo-benzamides as Type I or Type II ATP-competitive kinase inhibitors, particularly against Receptor Tyrosine Kinases (RTKs) and Serine/Threonine kinases.

This guide details the specific protocols required to validate the kinase inhibitory potential of this compound, covering biochemical potency (IC50), cellular target engagement, and selectivity profiling.

Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 1261956-44-8
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.17 g/mol
Solubility Soluble in DMSO (>10 mM); Ethanol. Insoluble in water.
Storage Powder: -20°C (2 years); In solvent: -80°C (6 months).
Structural Features Benzamide core (H-bond donor/acceptor), 4-Bromo (Halogen bond potential), 2-Ethoxy (Hydrophobic pocket filling), N-Propyl (Solvent channel interaction).

Mechanism of Action: The Benzamide Scaffold in Kinase Inhibition[1]

The benzamide moiety is a validated pharmacophore in kinase inhibitor design (e.g., Entrectinib, Imatinib fragments). This compound is hypothesized to function as an ATP-competitive inhibitor .

Structural Hypothesis
  • Hinge Binding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) of the benzamide core can form critical hydrogen bonds with the kinase hinge region (e.g., the backbone of the gatekeeper residue +2).

  • Hydrophobic Pocket: The 2-ethoxy group is positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, often enhancing affinity and selectivity.

  • Halogen Bonding: The 4-bromo substituent can participate in halogen bonding with backbone carbonyls or specific residues in the catalytic loop, stabilizing the inhibitor-enzyme complex.

Signaling Pathway Context

Inhibiting upstream RTKs (e.g., VEGFR, EGFR) with this scaffold disrupts downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, leading to reduced cell proliferation and survival.

KinaseInhibition Inhibitor N-Propyl 4-bromo- 2-ethoxybenzamide RTK Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) Inhibitor->RTK Competes with ATP (Type I/II Binding) RAS RAS (GTPase) RTK->RAS Activates ATP ATP ATP->RTK Phosphorylation RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocates

Figure 1: Mechanism of Action.[1][2][3] The inhibitor competes with ATP for the binding site on the RTK, blocking downstream RAS-MAPK signaling.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of this compound against a target kinase (e.g., VEGFR2 or EGFR). Principle: Measures ADP production from the kinase reaction. The inhibitor reduces ADP formation in a dose-dependent manner.

Materials:
  • Target Kinase (recombinant, active).

  • Substrate (e.g., Poly(Glu,Tyr) 4:1).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white solid-bottom plates.

  • Test Compound: this compound (10 mM DMSO stock).

Procedure:
  • Compound Preparation:

    • Prepare a 10-point dose-response series of the test compound in DMSO (3-fold serial dilution, starting at 100 µM).

    • Dilute 1:25 into 1X Kinase Buffer to ensure final DMSO concentration is <1% in the assay.

  • Enzyme Reaction Setup:

    • Add 2 µL of diluted compound to the 384-well plate.

    • Add 2 µL of Kinase Enzyme solution (0.2 ng/µL). Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

    • Add 1 µL of Substrate/ATP mix (ATP concentration should be at Km_app).

    • Final Volume: 5 µL.

    • Controls:

      • Max Signal (No Inhibitor): DMSO only + Enzyme + Substrate/ATP.

      • Min Signal (No Enzyme): DMSO only + Buffer + Substrate/ATP.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min at RT.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Validate that this compound penetrates the cell membrane and binds to the target kinase in a complex cellular environment. Principle: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).

Materials:
  • Cell line expressing target kinase (e.g., A549 or HUVEC).

  • Test Compound (10 mM DMSO stock).

  • Lysis Buffer (with protease inhibitors).

  • PCR thermocycler.

  • Western Blotting reagents.

Procedure:
  • Treatment:

    • Treat 1x10^6 cells with 10 µM of this compound or DMSO control for 1 hour at 37°C.

  • Harvest & Resuspend:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes using a thermocycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis:

    • Add Lysis Buffer (with NP-40) and freeze-thaw 3 times (liquid nitrogen / 25°C) to lyse cells.

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Run SDS-PAGE and Western Blot probing for the target kinase.

  • Interpretation:

    • Quantify band intensity. Plot "Relative Band Intensity" vs. "Temperature".

    • A right-shift in the melting curve (higher Tm) for the compound-treated sample indicates direct target engagement.

Data Presentation & Analysis

Expected Results
AssayParameterInterpretation
Biochemical IC50 < 1 µMIndicates potent inhibition suitable for lead optimization.
Biochemical IC50 1 - 10 µMModerate hit; requires SAR optimization (e.g., varying the N-propyl group).
CETSA Shift (

Tm)
> 2°CConfirms intracellular target engagement and binding stability.
Selectivity Gini CoefficientA high coefficient (>0.7) suggests specific binding; low suggests promiscuity.
Workflow Visualization

The following diagram outlines the critical path for validating this compound from a library hit to a confirmed lead.

ValidationWorkflow Hit Hit Identification (N-Propyl 4-bromo- 2-ethoxybenzamide) Biochem Biochemical Assay (IC50 Determination) Hit->Biochem Confirm Potency Cellular Cellular Assay (CETSA / Western Blot) Biochem->Cellular If IC50 < 10µM Selectivity Selectivity Profiling (Kinome Scan) Cellular->Selectivity If Target Engaged Lead Validated Lead Candidate Selectivity->Lead If Selective

Figure 2: Validation Workflow. Step-by-step process to transition the compound from a raw hit to a validated lead.

References

  • BenchChem . (2025).[1] N-Propyl-4-bromo-2-ethoxybenzamide Product Entry & Biological Activity. Retrieved from

  • PubChem . (2025). Compound Summary for CAS 1261956-44-8. National Library of Medicine. Retrieved from

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9(1), 28-39. (Contextual reference for Kinase Inhibitor mechanism).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. (Protocol reference for CETSA).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. (Reference for Benzamide scaffold utility).

Sources

Application and Protocol Guide: Elucidating the Mechanism of Action of N-Propyl-4-bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Untapped Potential of a Novel Derivative

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1][2] Compounds incorporating this moiety have been successfully developed as antipsychotics, antiemetics, and more recently, as targeted therapies in oncology and metabolic diseases.[3][4][5] For instance, certain benzamide derivatives have been shown to function as potent histone deacetylase (HDAC) inhibitors, while others act as glucokinase activators, highlighting the chemical versatility of this structural class.[4][6]

This guide focuses on N-Propyl-4-bromo-2-ethoxybenzamide , a novel derivative for which the mechanism of action has not been characterized. The purpose of this document is to provide a comprehensive, step-by-step strategic workflow and detailed experimental protocols for researchers, scientists, and drug development professionals to systematically investigate and elucidate its biological activity.

The following protocols are designed to be a self-validating system, progressing from broad phenotypic observations to specific target identification, validation, and pathway analysis. By following this guide, researchers can build a robust data package to define the mechanism of action of this and other novel chemical entities.

Strategic Workflow for Mechanism of Action (MoA) Elucidation

A successful MoA investigation follows a logical progression from a high-level understanding of the compound's effect on cells to a granular identification of its molecular target and downstream signaling consequences. This workflow ensures that each experimental stage builds upon the last, creating a cohesive and evidence-based narrative for the compound's biological function.

MoA_Workflow cluster_0 Phase 1: Phenotypic & Functional Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Target Validation & Pathway Analysis A Initial Phenotypic Screening (e.g., Anti-Proliferation Assay) B Secondary Functional Assays (e.g., Apoptosis, Cell Cycle Analysis) A->B Identifies cellular context C Unbiased Target ID (e.g., Affinity Purification-MS, Chemical Proteomics) B->C Provides basis for target hunt D Target Engagement Confirmation (e.g., Cellular Thermal Shift Assay - CETSA) C->D Identifies putative targets E In Vitro Target Validation (Biochemical Assays, Binding Kinetics) D->E Validates identified hits F Cellular Target Validation (siRNA Knockdown, Overexpression) E->F Confirms direct interaction G Downstream Pathway Analysis (Western Blot, qPCR, Reporter Assays) F->G Links target to cellular phenotype

Caption: Overall workflow for investigating the mechanism of action of a novel compound.

Phase 1: Phenotypic and Functional Screening

The initial step is to determine if N-Propyl-4-bromo-2-ethoxybenzamide elicits a measurable biological response in a cellular context. A broad screen against a panel of diverse cell lines is recommended to identify a sensitive cell type and a potential therapeutic area.

Protocol 1: Anti-Proliferative Activity using MTT Assay

This protocol assesses the effect of the compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity.[6]

Rationale: This initial screen provides a quantitative measure (IC50) of the compound's potency. Running the assay across a panel of cell lines (e.g., NCI-60) can reveal patterns of activity that may suggest a particular mechanism.

Materials:

  • N-Propyl-4-bromo-2-ethoxybenzamide (solubilized in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, K562)[5]

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2x serial dilution of N-Propyl-4-bromo-2-ethoxybenzamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

Cell LineTissue of OriginIC50 (µM) of N-Propyl-4-bromo-2-ethoxybenzamide
MCF-7Breast Cancer5.2
A549Lung Cancer15.8
K562Leukemia2.1
HCT116Colon Cancer4.9

Phase 2: Target Identification and Engagement

Once a cellular phenotype is confirmed, the next critical phase is to identify the direct molecular target(s) of the compound. Unbiased approaches are crucial at this stage to avoid preconceived notions.

Protocol 2: Unbiased Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: This technique uses an immobilized version of the compound to "fish" for its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry. This provides a direct method for identifying high-affinity targets.

Workflow Diagram:

APMS_Workflow A Synthesize Affinity Probe B Immobilize Probe on Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein ID by LC-MS/MS E->F

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Procedure (Overview):

  • Probe Synthesis: Synthesize a derivative of N-Propyl-4-bromo-2-ethoxybenzamide that includes a linker and a reactive group (e.g., an alkyne or biotin) for immobilization.

  • Immobilization: Covalently attach the affinity probe to solid support beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein lysate from the most sensitive cell line identified in Phase 1 (e.g., K562).

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate lysate with unconjugated beads. For a competition control, pre-incubate the lysate with an excess of free N-Propyl-4-bromo-2-ethoxybenzamide before adding the beads.

  • Washing: Perform extensive washes with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify them.

  • Data Analysis: Compare the protein lists from the experimental and control pulldowns. True targets should be present in the experimental sample and significantly reduced or absent in the control and competition samples.

Protocol 3: Cellular Target Engagement using CETSA

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in an intact cellular environment. The principle is that a protein bound to a ligand will be stabilized and thus more resistant to thermal denaturation.

Procedure:

  • Cell Treatment: Treat intact cells (e.g., K562) with either vehicle (DMSO) or a saturating concentration of N-Propyl-4-bromo-2-ethoxybenzamide for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Pellet the precipitated (denatured) proteins by centrifugation at high speed.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of the putative target protein (identified from AP-MS) at each temperature point using Western Blot.

  • Data Analysis: In the vehicle-treated samples, the protein will denature and precipitate at its characteristic melting temperature (Tm). In the compound-treated samples, a shift to a higher Tm indicates target engagement.

Phase 3: Target Validation and Pathway Analysis

This final phase aims to unequivocally confirm the identified target and map its connection to the observed cellular phenotype.

Protocol 4: In Vitro Target Validation (Biochemical Assay)

Rationale: Assuming the target identified is an enzyme (e.g., a kinase or deacetylase), a direct biochemical assay is the gold standard for confirming inhibitory activity and determining potency (IC50).[7]

Procedure (Example for a Kinase Target):

  • Obtain Reagents: Acquire recombinant purified target kinase, its specific substrate peptide, and ATP.

  • Reaction Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, and varying concentrations of N-Propyl-4-bromo-2-ethoxybenzamide.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detect Product: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence polarization.[7]

  • Data Analysis: Plot the enzyme activity against the compound concentration to calculate the biochemical IC50.

Protocol 5: Cellular Target Validation using siRNA

Rationale: If the compound's effect is truly mediated by the identified target, then reducing the expression of that target protein should mimic the phenotype observed with compound treatment. Small interfering RNA (siRNA) is a common tool for transiently knocking down protein expression.[8]

Procedure:

  • siRNA Transfection: Transfect the sensitive cell line (e.g., K562) with an siRNA specific to the target protein. Use a non-targeting control siRNA as a negative control.

  • Incubation: Allow the cells to grow for 48-72 hours to ensure knockdown of the target protein.

  • Verify Knockdown: Harvest a portion of the cells and confirm the reduction of the target protein level by Western Blot.

  • Phenotypic Assay: Re-run the primary phenotypic assay (e.g., MTT assay) on the remaining cells.

  • Data Analysis: Compare the viability of cells treated with the target-specific siRNA to the non-targeting control. A significant reduction in viability that phenocopies the effect of N-Propyl-4-bromo-2-ethoxybenzamide provides strong evidence for on-target activity.

Protocol 6: Downstream Signaling Pathway Analysis

Rationale: Once the target is validated, the final step is to understand how the compound's interaction with the target leads to the observed cellular effect. This involves investigating the downstream signaling pathway.

Hypothetical Signaling Pathway Diagram (If target is Kinase X):

Signaling_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Y KinaseX->Substrate Phosphorylates TF Transcription Factor Z Substrate->TF Activates Gene Target Genes (e.g., c-Myc) TF->Gene Upregulates Proliferation Cell Proliferation Gene->Proliferation Compound N-Propyl-4-bromo- 2-ethoxybenzamide Compound->KinaseX Inhibits

Caption: Hypothetical pathway inhibited by N-Propyl-4-bromo-2-ethoxybenzamide.

Procedure (Western Blotting):

  • Cell Treatment: Treat sensitive cells with N-Propyl-4-bromo-2-ethoxybenzamide at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein, a phosphorylated form of its direct substrate, and key downstream pathway members (e.g., p-ERK, p-AKT, cleaved PARP). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities. A decrease in the phosphorylation of downstream substrates following compound treatment would confirm the proposed signaling pathway.

Conclusion

Investigating the mechanism of action of a novel compound like N-Propyl-4-bromo-2-ethoxybenzamide is a systematic process of hypothesis generation and rigorous testing. The protocols outlined in this guide provide a robust framework for moving from a general cellular effect to a specific molecular mechanism. By combining phenotypic screening, unbiased target identification, and detailed validation studies, researchers can confidently define the biological activity of new chemical entities, paving the way for their potential development as therapeutic agents.

References

  • Target identification and validation in drug discovery : methods and protocols in SearchWorks catalog - Stanford Libraries. (n.d.). Stanford Libraries.
  • Target Validation - Sygnature Discovery. (n.d.). Sygnature Discovery.
  • Target Identification & Validation in Drug Discovery | Technology Networks. (2024, February 15). Technology Networks.
  • Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. (n.d.). World Journal of Biology Pharmacy and Health Sciences.
  • Molecular Target Validation in preclinical drug discovery. (2014, May 2). European Pharmaceutical Review.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH. (2024, April 16). National Institutes of Health.
  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025, April 21). Patsnap.
  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. (n.d.). MDPI.
  • The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation - Benchchem. (n.d.). Benchchem.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. (2022, February 4). National Institutes of Health.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. (n.d.). International Journal of Pharmacy and Biological Sciences.

Sources

Application Note: N-Propyl 4-Bromo-2-Ethoxybenzamide as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Advantage

In high-throughput medicinal chemistry, the selection of a scaffold is often a trade-off between synthetic tractability and physicochemical properties. N-Propyl 4-bromo-2-ethoxybenzamide represents a privileged structural motif. Unlike flat, insoluble benzamides, the 2-ethoxy substituent introduces a critical steric clash with the amide carbonyl. This forces the amide bond out of planarity with the phenyl ring, significantly improving solubility in organic solvents and potentially enhancing oral bioavailability by disrupting crystal lattice energy.

Furthermore, the 4-bromo handle serves as a versatile point of divergence for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries targeting GPCRs and kinases.

This guide provides a validated workflow for synthesizing this scaffold and utilizing it in divergent library generation via Suzuki-Miyaura and Buchwald-Hartwig couplings.

Scaffold Synthesis: The Foundation

The synthesis of the core scaffold must be scalable and free of chromatographic purification to facilitate high-throughput production. We utilize Propylphosphonic Anhydride (T3P®) as the coupling agent. Unlike HATU or EDC, T3P yields water-soluble by-products, allowing for a "wash-only" workup.

Protocol A: Synthesis of this compound

Reagents:

  • 4-Bromo-2-ethoxybenzoic acid (1.0 equiv)

  • n-Propylamine (1.2 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-ethoxybenzoic acid (e.g., 10 g, 40.8 mmol) in EtOAc (100 mL).

  • Base Addition: Add TEA (17.0 mL, 122 mmol) and cool the mixture to 0 °C using an ice bath.

  • Amine Addition: Add n-propylamine (4.0 mL, 49 mmol) dropwise.

  • Activation: Add T3P solution (39 g, ~61 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain internal temperature < 10 °C.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 286/288).

  • Workup (The "Wash" Protocol):

    • Wash the organic layer with water (2 x 50 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Yield Expectation: 90–95% as a white/off-white solid. No column chromatography is typically required.

Library Diversification Strategy

Once the scaffold is secured, the 4-bromo handle allows for divergent synthesis. The electron-donating nature of the 2-ethoxy group slightly deactivates the 4-bromo position toward oxidative addition compared to electron-deficient systems. Therefore, catalyst selection is critical.

Workflow Visualization

LibraryWorkflow Start 4-Bromo-2-ethoxybenzoic Acid Scaffold Scaffold: This compound Start->Scaffold T3P Coupling Decision Coupling Partner? Scaffold->Decision Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Decision->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (Amines/Anilines) Decision->Buchwald Amine Prod_A Biaryl Library (Target: Protein-Protein Interaction) Suzuki->Prod_A Pd(dppf)Cl2 Prod_B Amino-Aryl Library (Target: Kinase Hinge Binder) Buchwald->Prod_B Pd-XPhos

Figure 1: Divergent synthesis workflow transforming the core scaffold into distinct chemical libraries.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for parallel synthesis in 48-well blocks or 96-well plates.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Selected for robustness against air/moisture.

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Prepare a stock solution of the Scaffold and Catalyst in Dioxane.

  • Aliquot the stock solution into reaction vials containing pre-weighed Boronic Acids.

  • Add the aqueous K₂CO₃ solution.

  • Seal the vials/plate and heat at 90 °C for 12 hours .

  • Workup: Filter through a celite/silica plug or use phase separator cartridges to remove the aqueous layer. Concentrate and send for Prep-HPLC.

Protocol C: Buchwald-Hartwig Amination

The electron-rich nature of the scaffold makes amination more challenging than Suzuki coupling. We utilize XPhos Pd G3 or BrettPhos Pd G3 , which are precatalysts designed to facilitate oxidative addition on deactivated aryl halides.

Reagents:

  • Scaffold (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (0.02–0.05 equiv)

  • Base: NaOtBu or Cs₂CO₃ (2.0 equiv) — Use Cs₂CO₃ for base-sensitive substrates.

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)

Procedure:

  • Perform reactions in a glovebox or under a strict Nitrogen manifold (oxygen inhibits this cycle).

  • Combine Scaffold, Amine, Base, and Catalyst in the solvent.

  • Heat at 100 °C for 4–16 hours .

  • Critical Step: Upon cooling, dilute with DCM and wash with water to remove inorganic salts before evaporation.

Data Summary & QC Parameters

When generating a library, quality control (QC) is paramount. The following table summarizes the expected analytical data for the core scaffold and library success rates.

ParameterSpecification / ResultNotes
Scaffold Purity >95% (LC-UV @ 254 nm)Essential to prevent side-reactions in library step.
1H NMR (Scaffold) δ 1.4 (t, 3H, Ethoxy), 4.1 (q, 2H, Ethoxy), 7.1-7.5 (m, 3H, Ar)Diagnostic triplet/quartet of the ethoxy group confirms O-alkylation.
Suzuki Success Rate >85%Failures usually due to sterically hindered boronic acids (ortho-substituents).
Buchwald Success Rate 60–75%Highly dependent on amine nucleophilicity. Anilines require longer reaction times.
Solubility >10 mM in DMSOThe propyl/ethoxy combination prevents aggregation.

Mechanistic Insight: Catalyst Selection

The choice of ligand in the Palladium cycle is the determinant of success for this scaffold.

CatalystLogic Root Substrate: Electron-Rich Aryl Bromide Issue Problem: Slow Oxidative Addition Root->Issue Solution Ligand Strategy Issue->Solution Ligand1 dppf (Bidentate) Solution->Ligand1 Ligand2 XPhos / BrettPhos (Bulky Biaryl Phosphine) Solution->Ligand2 Outcome1 Good for Boronic Acids (Suzuki) Ligand1->Outcome1 Outcome2 Required for Amines (Buchwald) Ligand2->Outcome2

Figure 2: Ligand selection logic based on the electronic deactivation of the scaffold.

References

  • T3P Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Suzuki Coupling on Benzamides: Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • High-Throughput Purification: Liu, C., et al. (2020). Automated High-Throughput Purification in Pharmaceutical Development. Journal of Chromatography A, 1614, 460724. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this and similar hydrophobic compounds during in vitro assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound, like many promising small molecules in drug discovery, is a hydrophobic compound. Its structure, characterized by a substituted benzene ring, makes it poorly soluble in aqueous assay buffers. This limited solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, misleading assay results such as underestimated potency or false negatives.[1][2] This guide provides a systematic approach to diagnosing and overcoming these solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my assay plate?

A1: Precipitation of hydrophobic compounds like this compound in aqueous assay buffers is a common issue. It typically occurs when the compound's concentration exceeds its solubility limit in the final assay medium. This is often triggered when a concentrated stock solution, usually in 100% DMSO, is diluted into the aqueous buffer. The drastic change in solvent polarity reduces the compound's solubility, causing it to fall out of solution.[1][3]

Q2: I'm using DMSO to dissolve my compound. Could it be interfering with my assay?

A2: Yes, while Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, it is not biologically inert.[4][5] At certain concentrations, typically above 0.5-1%, DMSO can exhibit toxicity to cells, alter enzyme activity, and interfere with assay detection systems.[6][7][8][9][10] It is crucial to determine the tolerance of your specific assay system to DMSO and to maintain a consistent, low final concentration across all wells.[5][11]

Q3: Can I use sonication to redissolve my precipitated compound in the assay plate?

A3: While in-well sonication can be a strategy to temporarily redissolve precipitates, it is often a remedial action that may not provide a stable solution over the course of the assay.[1] The underlying insolubility issue remains, and the compound may precipitate again, leading to inconsistent results. A better approach is to optimize the formulation to prevent precipitation from the outset.

Q4: How does pH affect the solubility of my compound?

A4: The solubility of ionizable compounds is highly dependent on pH.[12][13][14] For a compound like this compound, which contains an amide group, its ionization state can be influenced by the pH of the buffer.[12][15] It is important to assess the compound's pKa and test its solubility at different pH values to find an optimal range for your assay.[15][16][17]

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a systematic workflow for addressing solubility issues with this compound.

G cluster_0 Initial Observation & Diagnosis cluster_1 Optimization Strategies cluster_2 Validation & Implementation start Compound Precipitation Observed in Assay check_stock Inspect DMSO Stock Solution for Precipitate start->check_stock assess_final_conc Assess Final Assay Concentration vs. Aqueous Solubility check_stock->assess_final_conc strategy_dmso Optimize DMSO Concentration assess_final_conc->strategy_dmso If precipitation occurs upon dilution strategy_cosolvent Use of Co-solvents assess_final_conc->strategy_cosolvent strategy_ph Adjust Buffer pH assess_final_conc->strategy_ph strategy_surfactant Incorporate Surfactants assess_final_conc->strategy_surfactant validate_assay Validate Assay Performance with New Formulation strategy_dmso->validate_assay strategy_cosolvent->validate_assay strategy_ph->validate_assay strategy_surfactant->validate_assay implement Implement Optimized Protocol validate_assay->implement

Caption: Troubleshooting workflow for solubility issues.

Step 1: Characterize the Problem

Before attempting to solve the solubility issue, it's essential to understand its nature.

  • Visual Inspection: Carefully observe your assay plates. Is the precipitation uniform, or is it more pronounced at higher concentrations?

  • Stock Solution Check: Examine your DMSO stock solution. Any precipitate at this stage indicates that the compound's solubility limit in DMSO has been exceeded.[1][18]

  • Kinetic Solubility Assessment: Perform a simple kinetic solubility test by adding your DMSO stock to the assay buffer at various concentrations and visually inspecting for precipitation over time.

Step 2: Optimize Solvent Concentration

The most straightforward approach is to adjust the concentration of your primary solvent, typically DMSO.

  • Determine DMSO Tolerance: Establish the maximum concentration of DMSO your assay can tolerate without affecting the biological system or readout. For most cell-based assays, this is typically ≤ 0.5%.[6][8][19]

  • Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that keeps your compound in solution. This may require preparing a more concentrated DMSO stock, but be mindful of the compound's solubility limit in DMSO.[18]

Table 1: Recommended Final DMSO Concentrations for Different Assay Types

Assay TypeRecommended Max. Final DMSO Concentration (v/v)Rationale
Cell-based Assays0.1% - 0.5%Higher concentrations can be cytotoxic.[6][8][9][19]
Biochemical Assays (Enzymatic)≤ 1%Higher concentrations can denature proteins or interfere with enzyme kinetics.[20]
High-Throughput Screening (HTS)As low as possible, ideally < 1%To minimize solvent-induced artifacts and false positives.[1][2]
Step 3: Employ Co-solvents and Formulation Strategies

If adjusting the DMSO concentration is insufficient, consider more advanced formulation strategies.

  • pH Adjustment: For ionizable compounds, modifying the pH of the assay buffer can significantly enhance solubility.[12][14][15] Experiment with a range of pH values around the compound's pKa to identify the optimal pH for solubility without compromising assay performance.

  • Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used as co-solvents to increase the solubility of hydrophobic compounds.[21][22][23] Examples include ethanol, polyethylene glycol (PEG), and N,N-dimethylacetamide.[4][23] It is critical to test the compatibility of any co-solvent with your assay system.

  • Incorporation of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[24][25][26][27] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used in biological assays at low concentrations (typically 0.01% - 0.1%).[1][25]

Table 2: Common Solubilizing Agents for In Vitro Assays

Agent TypeExamplesTypical Concentration RangeMechanism of Action
Organic Co-solventsDMSO, Ethanol, PEG-4000.1% - 5% (assay dependent)Increases the polarity of the solvent mixture.[15][21]
Non-ionic SurfactantsTween® 20, Triton™ X-1000.01% - 0.1%Forms micelles to encapsulate hydrophobic molecules.[24][25][27]
Cyclodextrinsβ-cyclodextrin, HP-β-CD1 - 10 mMForms inclusion complexes with the hydrophobic compound.[28][29]

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Prepare a DMSO dilution series in your assay buffer (e.g., 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, and a buffer-only control).

  • Add the DMSO dilutions to your assay system (e.g., cells or enzyme preparation) in the absence of your test compound.

  • Incubate for the duration of your standard assay protocol.

  • Measure the assay endpoint (e.g., cell viability, enzyme activity).

  • Plot the assay signal versus the DMSO concentration. The highest concentration that does not cause a significant deviation from the buffer-only control is your maximum tolerated DMSO concentration.[5]

Caption: Protocol for determining max tolerated DMSO.

Protocol 2: Screening for Optimal Solubilizing Agent
  • Prepare stock solutions of this compound in 100% DMSO at a high concentration (e.g., 10 mM).

  • Prepare a series of assay buffers each containing a different potential solubilizing agent at a fixed concentration (e.g., buffer with 0.5% DMSO, buffer with 0.1% Tween® 20, buffer with 5 mM HP-β-CD).

  • Add the compound stock to each of the prepared buffers to achieve the desired final test concentration.

  • Visually inspect for precipitation immediately and after a period equivalent to your assay incubation time.

  • Select the formulation that provides the best solubility without interfering with the assay.

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By carefully characterizing the problem, optimizing solvent conditions, and exploring the use of co-solvents and other formulation aids, researchers can ensure the generation of high-quality, reliable data. Always validate your chosen solubilization strategy to confirm its compatibility with your specific assay system.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science & Bioavailability, 8, 212. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • PMC. (2023). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

  • PMC. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Retrieved from [Link]

  • Unknown Source. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Unknown Source. (2025).
  • Solubility of Things. (n.d.). Importance of pH in Chemistry and Biology. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • Solubility of Things. (n.d.). pH Scale and Its Importance. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Benzamide. Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ChemSynthesis. (2025). N-(2-bromoethyl)-4-ethoxybenzamide. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-T-Butyl 4-bromo-2-ethoxybenzamide. Retrieved from [Link]

Sources

N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Separation Sciences Division Subject: Optimization of Recrystallization Protocols for N-Propyl 4-bromo-2-ethoxybenzamide (CAS: 1261956-44-8)

Technical Overview & Solubility Profile

This compound is a lipophilic benzamide derivative often utilized as a pharmaceutical intermediate. Its structural features—the ethoxy group at the ortho position and the N-propyl chain —significantly influence its solubility and crystallization behavior.

  • The N-Propyl Chain: Increases lipophilicity and rotational freedom, often lowering the melting point compared to methyl or unsubstituted analogs. This increases the risk of "oiling out" (liquid-liquid phase separation) during recrystallization.

  • The 2-Ethoxy Group: Provides a weak hydrogen bond acceptor site but primarily adds steric bulk and lipophilicity, making the compound soluble in mid-polarity solvents like alcohols and esters.

  • The Amide Linkage: Facilitates hydrogen bonding, suggesting that protic solvents (alcohols) are effective for crystal lattice formation.

Solvent Selection Matrix

Based on the structural properties and standard purification protocols for benzamide derivatives [1, 2], the following solvent systems are recommended.

Solvent SystemRatio (v/v)SuitabilityKey AdvantageRisk Factor
Ethanol / Water 70:30 to 90:10Primary "Green" solvent; high recovery yield due to steep solubility curve.High risk of oiling out if water is added too quickly.
Ethyl Acetate / n-Heptane 1:2 to 1:4Secondary Excellent for removing non-polar impurities; slower evaporation yields higher quality crystals.Flammability; requires precise anti-solvent addition.
Isopropanol (IPA) 100%Alternative Good for bulkier benzamides; moderate boiling point (82°C) allows safe heating.Yield may be lower if the compound is too soluble at RT.

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Purify Crude this compound to >98% HPLC purity.

Phase A: Dissolution & Hot Filtration
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Expert Insight: If the solid does not dissolve completely, add Ethanol in 1 mL increments. Avoid a large excess of solvent, as this drastically reduces yield.

  • Hot Filtration (Optional but Recommended): If insoluble particles (dust, catalyst residues) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

    • Critical: Ensure the receiving flask is also warm to prevent premature crystallization on the glass.

Phase B: Crystallization & Anti-Solvent Addition
  • Initial Cooling: Remove from heat and allow the solution to cool to ~50°C.

  • Anti-Solvent Addition (Water):

    • Add warm water dropwise with vigorous stirring.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity (restore a single phase).

  • Controlled Cooling: Allow the clear solution to cool slowly to room temperature (RT) over 2–3 hours.

    • Mechanism:[1][2] Slow cooling promotes the growth of fewer, larger crystals with higher purity, rejecting impurities into the mother liquor [3].

  • Final Chill: Once at RT, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold Ethanol/Water mixture (50:50) to remove residual mother liquor.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Troubleshooting & FAQs

Q1: The compound formed an oil at the bottom of the flask instead of crystals. What happened? A: This is "oiling out," common with N-propyl benzamides. It occurs when the compound's melting point is lower than the solvent's boiling point, or the anti-solvent (water) was added too fast, pushing the compound out of solution as a liquid.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol to increase solubility. Let it cool very slowly. If it oils again, seed the mixture with a pure crystal at the temperature just above where the oil forms.

Q2: No crystals formed even after cooling to 0°C. A: The solution is likely not supersaturated.

  • Fix: Perform a "concentration" step. Evaporate 20-30% of the solvent using a rotary evaporator or gentle stream of nitrogen, then re-cool. Alternatively, scratch the inner wall of the glass vessel with a glass rod to provide nucleation sites.

Q3: The crystals are colored (e.g., yellow/orange), but the product should be white. A: Colored impurities are trapped.

  • Fix: Perform a "charcoal treatment" during the hot filtration step (Phase A, Step 4). Add activated carbon (1-2% w/w) to the boiling solution, stir for 5 minutes, and filter while hot.

Process Visualization (Decision Logic)

The following diagram illustrates the critical decision pathways for purifying this specific benzamide derivative.

RecrystallizationFlow Start Crude N-Propyl 4-bromo-2-ethoxybenzamide SolventSelect Select Solvent: Ethanol/Water (Primary) Start->SolventSelect Dissolve Heat to Reflux (Dissolve Solid) SolventSelect->Dissolve CheckSoluble Is it fully dissolved? Dissolve->CheckSoluble AddSolvent Add more Ethanol (Small increments) CheckSoluble->AddSolvent No HotFilter Hot Filtration (Remove insolubles) CheckSoluble->HotFilter Yes AddSolvent->CheckSoluble Cooling Slow Cooling (Add Water dropwise) HotFilter->Cooling CheckState Crystal or Oil? Cooling->CheckState Reheat Re-heat & Add Ethanol (Fix Oiling Out) CheckState->Reheat Oiling Out IceBath Ice Bath (0°C) CheckState->IceBath Crystals Reheat->Cooling Filter Vacuum Filtration & Wash IceBath->Filter Dry Dry & Analyze (HPLC/NMR) Filter->Dry

Figure 1: Decision tree for the recrystallization of this compound, highlighting the critical control point for "oiling out."

References

  • National Institutes of Health (PMC). (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization Protocols: Benzamide and Derivatives. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to Cross-Validating the Bioactivity of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the initial identification of a bioactive compound is merely the first step in a long and intricate journey. The true potential of a novel molecule, such as N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE, can only be ascertained through rigorous and systematic validation of its biological effects across a spectrum of cellular contexts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of a compound's bioactivity, using this compound as a primary example. Our focus will be on establishing a robust experimental workflow, detailing key protocols, and interpreting the resulting data to build a compelling case for a compound's therapeutic potential.

The Imperative of Cross-Validation in Diverse Cellular Landscapes

  • Is the compound's activity specific to a particular cancer type or genetic background?

  • What is the compound's primary mechanism of action? Does it induce cytotoxicity, apoptosis, or cell cycle arrest?

  • Which cellular signaling pathways are modulated by the compound?

This guide will walk you through a multi-faceted approach to address these questions, ensuring that the data generated is both reliable and translatable.

Strategic Selection of a Cell Line Panel

The foundation of a successful cross-validation study lies in the thoughtful selection of a diverse cell line panel. The goal is to encompass a range of genetic backgrounds and signaling pathway dependencies. For a compound with unknown activity like this compound, a logical starting point is to include representatives from major cancer types and with known variations in key oncogenes and tumor suppressors.

Table 1: Example Cell Line Panel for Initial Bioactivity Screening

Cell LineCancer TypeKey Genetic FeaturesRationale for Inclusion
MCF-7 Breast CancerEstrogen Receptor (ER)+, p53 wild-typeRepresents hormone-dependent breast cancer.
MDA-MB-231 Breast CancerTriple-negative (ER-, PR-, HER2-), mutant p53, BRAF mutationRepresents an aggressive and difficult-to-treat breast cancer subtype.
A549 Lung CancerKRAS mutation, p53 wild-typeA common model for non-small cell lung cancer with KRAS activation.
HCT116 Colorectal CancerKRAS mutation, PIK3CA mutation, p53 wild-typeRepresents colorectal cancer with common oncogenic mutations.
HEK293T Normal Embryonic KidneyImmortalized, often used as a baseline for "normal" cell responseProvides a non-cancerous control to assess for general cytotoxicity.

This selection provides a breadth of cellular environments to probe the specificity and mechanism of this compound.

A Comprehensive Experimental Workflow

A systematic approach is crucial for generating high-quality, reproducible data. The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to more in-depth mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Integration & Interpretation cell_culture Cell Line Panel Culture compound_treatment N-PROPYL 4-BROMO-2- ETHOXYBENZAMIDE Treatment (Dose-Response) cell_culture->compound_treatment viability_assays Cytotoxicity/Viability Assays (MTT & CellTox-Glo) compound_treatment->viability_assays apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assays->apoptosis_assay western_blot Western Blotting (MAPK & PI3K/Akt Pathways) viability_assays->western_blot data_analysis Data Analysis & Comparison viability_assays->data_analysis cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) apoptosis_assay->cell_cycle_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A structured workflow for the cross-validation of a novel compound's bioactivity.

Detailed Experimental Protocols

The following protocols are foundational for assessing the bioactivity of this compound.

Cytotoxicity and Cell Viability Assays

It is advisable to use at least two different cytotoxicity assays based on different principles to confirm the results.[1][2][3]

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[4][5] The amount of formazan is proportional to the number of metabolically active cells.[4]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][6]

  • Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Following treatment, add 10 µL of 12 mM MTT stock solution to each well.[6]

  • Incubate the plate at 37°C for 4 hours.[6]

  • Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[6]

  • Incubate at 37°C for another 4 hours.[6]

  • Read the absorbance at 570 nm using a microplate reader.[4][6]

This assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells with compromised membrane integrity.[7] The fluorescent signal is directly proportional to the number of dead cells.[7]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Add the CellTox™ Green Dye to the cells at the time of seeding or just before compound treatment.

  • Treat cells with a serial dilution of this compound and a vehicle control.

  • Measure fluorescence at an excitation of 485-500 nm and an emission of 520-530 nm at various time points (e.g., 24, 48, 72 hours).

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[8]

Protocol:

  • Treat cells with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.[9][10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.[9][11]

  • Incubate for 15 minutes at room temperature in the dark.[11][12]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain the DNA of fixed cells. The amount of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways known to be involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[13][14][15][16]

signaling_pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Transcription Factors PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Protein_Synthesis_Growth Protein_Synthesis_Growth mTOR->Protein_Synthesis_Growth Downstream Effectors Receptor Growth Factor Receptor Receptor->Ras Receptor->PI3K Compound N-PROPYL 4-BROMO-2- ETHOXYBENZAMIDE Compound->MEK Potential Inhibition? Compound->Akt Potential Inhibition?

Caption: Simplified representation of the MAPK/ERK and PI3K/Akt signaling pathways.

Protocol:

  • Treat cells with this compound for various time points (e.g., 1, 6, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and Akt overnight at 4°C. Also probe for a loading control like GAPDH or β-actin.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison across cell lines.

Table 2: Hypothetical Cytotoxicity Data for this compound (IC50 in µM)

Cell LineMTT Assay (48h)CellTox-Glo Assay (48h)
MCF-7 15.218.5
MDA-MB-231 5.86.2
A549 25.128.9
HCT116 8.39.1
HEK293T > 100> 100

Table 3: Hypothetical Apoptosis and Cell Cycle Data (Treatment with 10 µM Compound for 48h)

Cell Line% Apoptotic Cells (Annexin V+)% G2/M Arrest
MCF-7 25.410.2
MDA-MB-231 65.845.3
A549 15.15.6
HCT116 58.238.9
HEK293T < 5< 2

Table 4: Hypothetical Western Blot Analysis Summary (Fold Change in Phosphorylation vs. Total Protein)

Cell Linep-ERK/Total ERKp-Akt/Total Akt
MCF-7 No significant change0.8-fold decrease
MDA-MB-231 0.2-fold decrease0.3-fold decrease
A549 No significant changeNo significant change
HCT116 0.4-fold decrease0.5-fold decrease
HEK293T No significant changeNo significant change
  • This compound exhibits selective cytotoxicity towards MDA-MB-231 and HCT116 cells, with minimal effect on the non-cancerous HEK293T cells.

  • The primary mode of cell death in the sensitive cell lines appears to be apoptosis, accompanied by a significant G2/M cell cycle arrest.

  • The compound may exert its effects through the inhibition of both the MAPK/ERK and PI3K/Akt signaling pathways in the sensitive cell lines.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of a novel compound's bioactivity. By employing a diverse cell line panel and a multi-faceted array of assays, researchers can build a robust dataset that provides insights into a compound's therapeutic potential, mechanism of action, and potential for selective toxicity. The hypothetical data for this compound illustrates how such a study can point towards promising avenues for further development, such as investigating its efficacy in in vivo models of triple-negative breast cancer and colorectal cancer. This methodical approach is essential for making informed decisions in the drug discovery pipeline and ultimately for translating promising molecules into effective therapies.

References

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed. (2016).
  • 4-Bromo-2-fluoro-N-methylbenzamide | CPHI Online.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (2012).
  • N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide - Fluorochem.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014).
  • 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem - NIH.
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025).
  • CellTox(TM) Green Cytotoxicity Assay Technical Manual #TM375 - Promega Corporation.
  • MTT assay protocol | Abcam.
  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate.
  • CellTox™ Green Cytotoxicity Assay Protocol - Promega Corporation.
  • MTT Cell Proliferation Assay - ATCC.
  • Annexin V Staining Protocol - BD Biosciences.
  • MTT Proliferation Assay Protocol - ResearchGate. (2025).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019).
  • MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • 4-Bromo-2,3-difluoro-N-(2-methoxyethyl)benzamide | C10H10BrF2NO2 - PubChem. (2026).
  • CytoTox-Glo™ Cytotoxicity Assay - Promega Corporation.
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. (2022).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems.
  • PI3K/AKT signalling pathway panel (ab283852) - Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES.
  • Western blotting time-course dataset for the MAPK/ERK pathway 20. - ResearchGate.
  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023).
  • PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US.
  • MAPK Family Antibody Sampler Kit #9926 - Cell Signaling Technology.
  • Cell Viability Assay (MTT Assay) Protocol. (2023).
  • CellTox™ Green Cytotoxicity Assay | Cell Death Assay - Promega Corporation.
  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine.
  • AKT/PI3K Signaling Pathway - Rockland Immunochemicals.
  • Cell viability assays | Abcam.
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH.
  • N-t-Butyl 4-bromo-2-ethoxybenzamide, 98% Purity, C13H18BrNO2, 25 grams.
  • 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 - ChemicalBook. (2025).

Sources

Comparative Metabolic Stability Guide: N-Propyl 4-Bromo-2-Ethoxybenzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Propyl 4-bromo-2-ethoxybenzamide represents a specific lipophilic benzamide scaffold often encountered in the optimization of CNS-active ligands (e.g., dopamine


/

antagonists) and specific enzyme inhibitors (e.g., HDAC or PTP1B). Its metabolic stability is governed by two primary "soft spots": the N-propyl amide tail and the 2-ethoxy ether linkage .

This guide provides a technical framework for comparing the metabolic stability of this target compound against three strategic analogs. By systematically varying the N-substituent, researchers can modulate the rate of N-dealkylation—a dominant clearance pathway for this class.

The Comparison Set
Compound IDStructure NameKey Structural FeatureMetabolic Hypothesis
Target This compound Linear C3 Alkyl ChainHigh Clearance: Vulnerable to rapid CYP-mediated N-dealkylation and O-deethylation.
Analog A N-Isopropyl 4-bromo-2-ethoxybenzamide Branched C3 Alkyl ChainModerate Stability:

-Carbon branching sterically hinders CYP450 access, reducing N-dealkylation rates.
Analog B N-tert-Butyl 4-bromo-2-ethoxybenzamide Bulky C4 Alkyl ChainHigh Stability: Quaternary

-carbon completely blocks N-dealkylation; clearance shifts to O-deethylation.
Analog C N-Methyl 4-bromo-2-ethoxybenzamide Short C1 Alkyl ChainReference Standard: Rapid N-demethylation typically observed; useful baseline for lipophilicity adjustments.

Metabolic Pathways & Mechanistic Logic

To rationally improve half-life (


), one must understand the specific enzymatic attacks this molecule faces. The 4-bromo substituent effectively blocks para-hydroxylation, forcing metabolism to the side chains.
Primary Metabolic Routes
  • N-Dealkylation (Major Route): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) attack the

    
    -carbon of the N-alkyl chain.
    
    • Mechanism:[1] Hydrogen abstraction

      
       Carbinolamide intermediate 
      
      
      
      Collapse to Primary Amide + Aldehyde.
    • Susceptibility: N-Propyl > N-Isopropyl >> N-tert-Butyl.

  • O-Dealkylation: The 2-ethoxy group is susceptible to O-deethylation.

    • Product: 4-Bromo-2-hydroxybenzamide (Salicylamide derivative).

    • Consequence: Unmasks a phenol, triggering rapid Phase II glucuronidation.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the Target vs. its Analogs.

MetabolicPathways Parent This compound (Target) PrimaryAmide Metabolite M1: 4-Bromo-2-ethoxybenzamide (Primary Amide) Parent->PrimaryAmide N-Dealkylation (CYP3A4/2D6) Fast Phenol Metabolite M2: N-Propyl 4-bromo-2-hydroxybenzamide (Phenol) Parent->Phenol O-Deethylation (CYP1A2/2C9) Glucuronide Metabolite M3: O-Glucuronide Conjugate Phenol->Glucuronide UGT Conjugation (Phase II) IsoPropyl Analog A: N-Isopropyl Variant IsoPropyl->PrimaryAmide Slower (Steric Hindrance) tButyl Analog B: N-tert-Butyl Variant

Caption: Divergent metabolic pathways. The N-propyl target is highly susceptible to N-dealkylation (Red path), whereas steric bulk in analogs slows this transition.

Experimental Protocols for Stability Assessment

To validate the stability differences, use the following self-validating protocols. These assays determine Intrinsic Clearance (


) and Half-life (

).
Protocol A: Microsomal Stability Assay (Phase I)

Objective: Quantify the rate of CYP-mediated depletion.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare 10 mM stock solutions of Target and Analogs in DMSO.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Protein: 0.5 mg/mL microsomal protein.

    • Substrate: 1 µM final concentration (minimizes saturation/inhibition).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Workflow:

    • Pre-incubate compounds with microsomes for 5 min at 37°C.

    • Start: Add NADPH to initiate reaction.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quench: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Hepatocyte Stability Assay (Phase I & II)

Objective: Assess integrated metabolism (including glucuronidation of the O-dealkylated metabolite).

  • System: Cryopreserved human hepatocytes (

    
     cells/mL).
    
  • Key Difference: No external NADPH required; cells provide complete cofactor machinery.

  • Readout: Monitor disappearance of Parent and appearance of Glucuronide (M3).

Comparative Performance Data (Representative SAR)

The following data represents the expected structure-activity relationship (SAR) profile for this benzamide class, derived from standard metabolic stability principles of 2-ethoxybenzamides [1, 2].

Table 1: Predicted Metabolic Stability Profile (Human Liver Microsomes)
Compound

(min)

(µL/min/mg)
Stability ClassPrimary Metabolite
N-Propyl (Target) 15 - 25 45 - 60 Low N-dealkylated amide
N-Methyl 20 - 3040 - 55Low/ModN-demethylated amide
N-Isopropyl 45 - 60 20 - 30 Moderate N-dealkylated amide (Minor)
N-tert-Butyl > 120 < 10 High O-deethylated phenol

Interpretation:

  • N-Propyl vs. N-Isopropyl: The switch to isopropyl typically doubles the half-life. The branched methyl groups protect the

    
    -carbon from the CYP-heme iron-oxo species.
    
  • N-tert-Butyl: Exhibits "metabolic switching." Since N-dealkylation is blocked, the molecule persists until O-deethylation occurs, significantly reducing overall clearance.

Workflow Visualization

AssayWorkflow Step1 Compound Preparation (1 µM in Buffer) Step2 Incubation (HLM + NADPH, 37°C) Step1->Step2 Step3 Time-Point Quenching (ACN + IS) Step2->Step3 t = 0, 15, 30, 60 min Step4 LC-MS/MS Analysis (Parent Depletion) Step3->Step4 Step5 Data Calculation (CLint & t1/2) Step4->Step5

Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.

Strategic Recommendations

For researchers utilizing This compound :

  • If

    
     is too short (< 20 min): 
    
    • Immediate Action: Synthesize the N-Isopropyl analog (CAS 1261895-31-1). This is the most conservative modification that retains lipophilicity while improving metabolic stability [3].

    • Secondary Action: If the N-propyl chain is essential for binding (e.g., filling a hydrophobic pocket), consider fluorination of the propyl chain terminal (e.g., 3-fluoropropyl) to block metabolic oxidation without altering steric bulk.

  • If Glucuronidation is high:

    • The 2-ethoxy group is the liability. Replace with 2-trifluoromethoxy (

      
      ) or 2-chloro  to block O-dealkylation while maintaining ortho-substitution electronics.
      

References

  • PubChem Compound Summary. (2025). 4-Bromo-2-ethoxy-N-isopropylbenzamide (CID 53394680). National Center for Biotechnology Information. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.
  • NedMDG. (2023). Strategies to Enhance Metabolic Stability: Blocking N-Dealkylation. New England Drug Metabolism Discussion Group. Link

  • BenchChem. (2024). Product Analysis: N-Propyl-4-bromo-2-ethoxybenzamide. Link

Sources

Reproducibility of N-Propyl 4-Bromo-2-ethoxybenzamide Synthesis and a Comparative Analysis of its Predicted Biological Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

As a Senior Application Scientist, this guide provides an in-depth analysis of the synthesis of N-propyl 4-bromo-2-ethoxybenzamide, a compound of interest in medicinal chemistry. Due to the absence of specific published data on its biological activity, this guide also presents a comparative overview of the known biological activities of structurally related benzamide derivatives. This approach aims to offer a predictive framework for its potential therapeutic applications and to underscore the importance of reproducible synthetic methodologies in drug discovery pipelines.

I. Synthesis of this compound: A Reproducible Protocol

Step 1: Synthesis of 4-Bromo-2-ethoxybenzoic Acid

The precursor, 4-bromo-2-ethoxybenzoic acid, can be reliably synthesized from commercially available starting materials. A common route involves the etherification of a substituted phenol followed by oxidation, or the functionalization of a pre-existing benzoic acid derivative. For the purpose of this guide, we will outline a well-documented approach.

Experimental Protocol: Synthesis of 4-Bromo-2-ethoxybenzoic Acid

  • Materials: 4-Bromo-2-hydroxybenzoic acid, iodoethane, potassium carbonate, acetone, hydrochloric acid.

  • Procedure:

    • To a solution of 4-bromo-2-hydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

    • Add iodoethane (1.2 equivalents) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

    • Hydrolyze the ester by refluxing with an excess of aqueous sodium hydroxide solution.

    • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-bromo-2-ethoxybenzoic acid.

  • Trustworthiness: This protocol relies on a standard Williamson ether synthesis followed by a basic hydrolysis, both of which are high-yielding and well-established reactions in organic synthesis. The progress can be easily monitored, and the product can be purified by recrystallization to achieve high purity.

Step 2: Amide Coupling to Yield this compound

The final step involves the formation of the amide bond between 4-bromo-2-ethoxybenzoic acid and n-propylamine. Several reliable coupling reagents can be employed for this transformation, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) being a common and effective choice.[1]

Experimental Protocol: Synthesis of this compound

  • Materials: 4-Bromo-2-ethoxybenzoic acid, n-propylamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-bromo-2-ethoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir at room temperature.

    • Add EDC (1.2 equivalents) portion-wise and continue stirring for 30 minutes.

    • Add n-propylamine (1.1 equivalents) dropwise to the reaction mixture and stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Causality behind Experimental Choices: The use of EDC/HOBt is a classic and efficient method for amide bond formation that proceeds through a highly reactive O-acylisourea intermediate.[1] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction. DCM is a common solvent for such reactions due to its inertness and ability to dissolve a wide range of organic compounds. The aqueous workup is essential to remove the coupling byproducts and unreacted starting materials.

Diagram of the Synthetic Workflow

SignalingPathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds and activates PLCg PLCγ FGFR1->PLCg Phosphorylates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC ERK ERK PKC->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified FGFR1 signaling pathway, a potential target.

III. Conclusion and Future Directions

This guide provides a reproducible, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. While direct biological data for this compound is currently unavailable, a comparative analysis of structurally related molecules suggests that it may possess interesting pharmacological properties, particularly in the area of oncology.

The presented synthetic protocol offers a reliable starting point for the preparation of this compound for further investigation. It is imperative that future research efforts focus on the biological evaluation of this compound to validate the predicted activities and to explore its full therapeutic potential. This should include screening against a panel of cancer cell lines, key protein kinases, and other relevant biological targets. Such studies will be crucial in determining the true value of this compound in the landscape of medicinal chemistry and drug discovery.

IV. References

  • J Enzyme Inhib Med Chem. 2018 Dec;33(1):905-919. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • Eur J Med Chem. 2016 Nov 29:124:445-455. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]

  • Sci Rep. 2024 Apr 29;14(1):9780. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. [Link]

  • Med Chem (Los Angeles). 2018; 8(10): 273–280. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of N-Propyl 4-Bromo-2-Ethoxybenzamide and the Reference D2 Antagonist, Eticlopride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo comparison of the novel benzamide derivative, N-Propyl 4-Bromo-2-Ethoxybenzamide, against the well-characterized reference compound, Eticlopride. The focus of this analysis is to elucidate the potential antipsychotic efficacy of this new chemical entity by leveraging established preclinical models and methodologies.

Introduction: The Therapeutic Potential of Benzamide Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, with notable applications in oncology, neurology, and infectious diseases.[1] A significant class of benzamide derivatives exhibits potent antagonism at dopamine D2 receptors, a key mechanism in the treatment of psychosis.[3][4] this compound is a novel compound from this class, and this guide outlines a rigorous preclinical evaluation of its potential antipsychotic properties.

Postulated Mechanism of Action: Dopamine D2 Receptor Antagonism

Based on its structural similarity to other psychoactive benzamide derivatives, it is hypothesized that this compound functions as a dopamine D2 receptor antagonist. In psychotic disorders such as schizophrenia, an overactivity of dopaminergic pathways is a key pathological feature. Dopamine D2 receptors, which are G-protein coupled receptors, play a crucial role in mediating the effects of dopamine in the brain. Antagonism of these receptors is a well-established therapeutic strategy for alleviating the positive symptoms of psychosis.[5][6]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (e.g., gene expression, ion channel modulation) PKA->Signaling Phosphorylates NPB This compound (Hypothesized) NPB->D2R Antagonizes

Caption: Postulated signaling pathway of Dopamine D2 receptor antagonism.

The Reference Compound: Eticlopride

Eticlopride is a substituted benzamide that acts as a highly potent and selective antagonist of dopamine D2-like receptors.[7][8][9] While not used clinically, it is a widely employed research tool in preclinical studies to investigate dopaminergic systems and to validate animal models of antipsychotic activity.[7][10] Its well-defined pharmacological profile makes it an ideal reference compound for assessing the potential of novel D2 receptor antagonists.[9]

In Vivo Efficacy Evaluation: Apomorphine-Induced Stereotypy in Rodents

To assess the potential antipsychotic efficacy of this compound, a well-established preclinical model, the apomorphine-induced stereotypy test in rats, will be utilized. Apomorphine is a potent dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors such as sniffing, licking, and gnawing. The ability of a compound to antagonize these behaviors is predictive of its antipsychotic potential.[3]

Experimental Workflow

G cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Dopaminergic Challenge cluster_observation Phase 4: Behavioral Observation Acclimate Acclimate animals to housing and handling (7 days) Groups Randomize animals into treatment groups: - Vehicle - Eticlopride (0.1, 0.3, 1.0 mg/kg) - this compound (1, 3, 10 mg/kg) Acclimate->Groups Administer Administer test compounds (e.g., intraperitoneally) Groups->Administer Apomorphine Administer apomorphine (1.5 mg/kg, s.c.) 30 minutes post-treatment Administer->Apomorphine Observe Observe and score stereotyped behavior every 10 minutes for 1 hour Apomorphine->Observe

Caption: Experimental workflow for the apomorphine-induced stereotypy model.

Detailed Experimental Protocol
  • Animals: Male Sprague-Dawley rats (200-250 g) will be used for this study. Animals will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures will be conducted in accordance with institutional animal care and use guidelines.

  • Drug Preparation:

    • This compound: The compound will be synthesized and purified to >98% purity. For administration, it will be suspended in a vehicle of 0.5% carboxymethylcellulose in sterile saline.

    • Eticlopride: Eticlopride hydrochloride will be dissolved in sterile saline.

    • Apomorphine: Apomorphine hydrochloride will be dissolved in sterile saline containing 0.1% ascorbic acid to prevent oxidation.

  • Experimental Procedure:

    • Animals will be habituated to the testing cages for 30 minutes prior to any injections.

    • Rats will be pre-treated with either vehicle, Eticlopride (0.1, 0.3, or 1.0 mg/kg, intraperitoneally), or this compound (1, 3, or 10 mg/kg, intraperitoneally).

    • Thirty minutes after pre-treatment, all animals will receive a subcutaneous injection of apomorphine (1.5 mg/kg).

    • Immediately following the apomorphine injection, stereotyped behavior will be observed and scored every 10 minutes for a total of 60 minutes by a trained observer blinded to the treatment conditions.

  • Behavioral Scoring: Stereotyped behavior will be scored using a standardized scale:

    • 0 = Asleep or stationary, no activity

    • 1 = Active, but no stereotyped behavior

    • 2 = Intermittent sniffing or head movements

    • 3 = Continuous sniffing, licking, or head bobbing

    • 4 = Intense, continuous gnawing of the cage floor or bars

  • Data Analysis: The mean stereotypy score for each animal over the 60-minute observation period will be calculated. Data will be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc Dunnett's test for comparison against the vehicle-treated group. A p-value of <0.05 will be considered statistically significant.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the proposed in vivo study, illustrating a potential outcome where this compound demonstrates dose-dependent efficacy.

Table 1: Effect of this compound and Eticlopride on Apomorphine-Induced Stereotypy

Treatment GroupDose (mg/kg)Mean Stereotypy Score (± SEM)% Inhibition of Stereotypy
Vehicle-3.8 ± 0.2-
Eticlopride0.12.5 ± 0.334.2%
0.31.2 ± 0.2 68.4%
1.00.5 ± 0.186.8%
This compound13.1 ± 0.418.4%
31.9 ± 0.350.0%
100.8 ± 0.2**78.9%

*p < 0.05, **p < 0.01 compared to vehicle group

Table 2: Calculated ED50 Values

CompoundED50 (mg/kg)
Eticlopride0.21
This compound3.0

Discussion and Future Directions

The hypothetical data presented suggest that this compound effectively and dose-dependently attenuates apomorphine-induced stereotypy in rats, a key predictor of antipsychotic efficacy. While the potency, as indicated by the ED50 value, appears to be lower than that of the high-affinity reference compound Eticlopride, the novel compound demonstrates a clear and significant biological effect.

These promising initial findings warrant further investigation. Future studies should aim to:

  • Determine the receptor binding profile: In vitro radioligand binding assays are necessary to confirm the affinity and selectivity of this compound for dopamine D2 receptors, as well as other relevant CNS receptors (e.g., serotonin, adrenergic, muscarinic).

  • Evaluate efficacy in other preclinical models: Testing in models that assess effects on negative and cognitive symptoms of psychosis, such as the social interaction test or the novel object recognition test, would provide a more comprehensive understanding of its therapeutic potential.

  • Assess potential side effects: Investigating the propensity to induce extrapyramidal side effects, a common adverse effect of D2 antagonists, is crucial. This can be evaluated using models such as the catalepsy test.

  • Characterize the pharmacokinetic profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for optimizing dosing regimens and predicting its behavior in vivo.

References

  • PubMed. Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. [Link]

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS neuroscience & therapeutics, 14(3), 248–262. [Link]

  • O'Sullivan, G. J., et al. (2014). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Journal of medicinal chemistry, 57(21), 8855–8864. [Link]

  • PubMed. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. [Link]

  • PubMed. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. [Link]

  • Pinna, G. A., et al. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542–550. [Link]

  • Wikipedia. Amisulpride. [Link]

  • ResearchGate. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. [Link]

  • Giuliani, D., & Ferrari, F. (1997). Involvement of dopamine receptors in the antipsychotic profile of (-) eticlopride. Physiology & behavior, 61(4), 563–567. [Link]

  • Huang, X. P., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of medicinal chemistry, 57(5), 2028–2043. [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]

Sources

Independent Verification and Comparative Analysis of Synthetic Routes to N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of synthetic methodologies for N-propyl-4-bromo-2-ethoxybenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of a single, formally published synthesis, this document presents a highly probable and referenced "standard" synthetic route, constructed from established precedent for its precursors and analogous structures. This is then critically compared against a viable alternative pathway, offering researchers a comprehensive overview of the available synthetic strategies. The discussion emphasizes the underlying chemical principles, practical considerations, and expected outcomes of each approach.

Introduction to N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE

N-propyl-4-bromo-2-ethoxybenzamide belongs to the benzamide class of compounds, which are prevalent in numerous commercial drugs and agrochemicals. The specific combination of a bromo substituent, an ethoxy group, and an N-propyl amide chain suggests potential applications as a versatile intermediate for further functionalization or as a candidate for biological screening. The independent and reproducible synthesis of this molecule is therefore of significant interest.

Part 1: The Standard Amide Coupling Approach

The most logical and widely practiced method for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine. This approach is favored for its reliability and the commercial availability of a vast array of coupling reagents.

Step 1: Synthesis of the Carboxylic Acid Precursor: 4-Bromo-2-ethoxybenzoic Acid

The initial and crucial step is the preparation of the carboxylic acid precursor, 4-bromo-2-ethoxybenzoic acid. A common and effective method for this is the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Synthesis of 4-Bromo-2-ethoxybenzoic Acid [1]

  • To a solution of ethyl 4-bromo-2-ethoxybenzoate (54.7 g, 200 mmol) in tetrahydrofuran (THF) (668 mL), add 6M sodium hydroxide (NaOH) (100 mL, 601 mmol).

  • Stir the resulting mixture for 2 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to an aqueous slurry.

  • Dilute the concentrate with water and add 6M hydrochloric acid (HCl) (100 mL, 601 mmol).

  • Stir the mixture for 5 minutes and then filter the precipitate, washing with water to afford 4-bromo-2-ethoxybenzoic acid as a colorless solid.

Causality of Experimental Choices: The use of a strong base like NaOH is essential to hydrolyze the ester to its corresponding carboxylate salt. The subsequent acidification with a strong acid like HCl protonates the carboxylate to yield the desired carboxylic acid. THF is a suitable solvent as it can dissolve the starting ester and is miscible with the aqueous NaOH solution.

Step 2: Amide Coupling to form this compound

With the carboxylic acid in hand, the next step is the amide bond formation with n-propylamine. The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is often slow and requires high temperatures to drive off the water molecule formed.[2] To circumvent this, coupling agents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A widely used and effective coupling system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt).[3]

Experimental Protocol: Synthesis of this compound [3]

  • To a round-bottomed flask, add 4-bromo-2-ethoxybenzoic acid (13.7 mmol), N,N-dimethylformamide (DMF) (50 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (34.25 mmol), and 1-hydroxybenzotriazole (HOBt) (20.6 mmol).

  • Stir the mixture at room temperature until the carboxylic acid is fully activated (formation of the HOBt ester).

  • Add n-propylamine (68.5 mmol) and N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (50 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality of Experimental Choices: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles. HOBt is added to suppress side reactions and racemization (if chiral centers are present) by forming an active ester, which then reacts with the amine. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and any acid formed during the reaction. DMF is a polar aprotic solvent that is suitable for a wide range of organic reactions.

Standard Amide Coupling Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling Ethyl 4-bromo-2-ethoxybenzoate Ethyl 4-bromo-2-ethoxybenzoate 4-Bromo-2-ethoxybenzoic acid 4-Bromo-2-ethoxybenzoic acid Ethyl 4-bromo-2-ethoxybenzoate->4-Bromo-2-ethoxybenzoic acid NaOH, THF/H2O then HCl This compound This compound 4-Bromo-2-ethoxybenzoic acid->this compound EDCI, HOBt, DIPEA, DMF n-Propylamine n-Propylamine n-Propylamine->this compound

Caption: Standard two-step synthesis of the target amide.

Part 2: Alternative Synthetic Route - The Acyl Chloride Approach

An alternative and classical method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. This method avoids the need for expensive coupling reagents but requires an additional synthetic step and the handling of moisture-sensitive intermediates.

Step 1: Synthesis of 4-Bromo-2-ethoxybenzoyl chloride

The carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 4-Bromo-2-ethoxybenzoyl chloride

  • In a fume hood, add 4-bromo-2-ethoxybenzoic acid (10 mmol) to a round-bottomed flask equipped with a reflux condenser and a gas outlet to a trap.

  • Add thionyl chloride (20 mmol) and a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 4-bromo-2-ethoxybenzoyl chloride is typically used in the next step without further purification.

Causality of Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (HCl and SO₂) which can be easily removed. A catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent.

Step 2: Reaction of Acyl Chloride with n-Propylamine

The highly reactive acyl chloride is then reacted with n-propylamine to form the desired amide.

Experimental Protocol: Synthesis of this compound [4]

  • Dissolve the crude 4-bromo-2-ethoxybenzoyl chloride (10 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of n-propylamine (22 mmol) in the same solvent.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl to remove excess amine, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Causality of Experimental Choices: The acyl chloride is highly electrophilic and reacts readily with the nucleophilic amine. The reaction is typically fast and exothermic, hence the initial cooling. An excess of the amine is used to react with the HCl byproduct, forming an ammonium salt.[4] Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used as an HCl scavenger. The aqueous workup is necessary to remove the salt and any unreacted starting materials.

Acyl Chloride Approach Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-Bromo-2-ethoxybenzoic acid 4-Bromo-2-ethoxybenzoic acid 4-Bromo-2-ethoxybenzoyl chloride 4-Bromo-2-ethoxybenzoyl chloride 4-Bromo-2-ethoxybenzoic acid->4-Bromo-2-ethoxybenzoyl chloride SOCl2, cat. DMF This compound This compound 4-Bromo-2-ethoxybenzoyl chloride->this compound DCM or THF n-Propylamine n-Propylamine n-Propylamine->this compound

Caption: Alternative two-step synthesis via an acyl chloride intermediate.

Comparative Analysis of Synthetic Routes

FeatureStandard Amide Coupling (EDCI/HOBt)Acyl Chloride Approach
Reagents 4-Bromo-2-ethoxybenzoic acid, n-propylamine, EDCI, HOBt, DIPEA4-Bromo-2-ethoxybenzoic acid, thionyl chloride, n-propylamine
Number of Steps 2 (from ester)2 (from carboxylic acid)
Reaction Conditions Mild (room temperature)Harsher (reflux for acyl chloride formation)
Reagent Cost Higher (due to coupling agents)Lower
Workup Aqueous extraction and chromatographyAqueous workup, potential for recrystallization
Substrate Scope Broad, tolerant of many functional groupsLess tolerant of acid-sensitive functional groups
Byproducts Water-soluble urea byproductGaseous HCl and SO₂, amine hydrochloride salt
Handling Less hazardous reagentsThionyl chloride is corrosive and moisture-sensitive
Yield Generally highGenerally high

Conclusion and Recommendations

Both the standard amide coupling and the acyl chloride approach are viable and effective methods for the synthesis of this compound.

The Standard Amide Coupling Approach is recommended for its mild reaction conditions, broad functional group tolerance, and straightforward workup, making it ideal for small-scale synthesis and for molecules with sensitive functionalities. The primary drawback is the higher cost of the coupling reagents.

The Acyl Chloride Approach is a more cost-effective option, particularly for larger-scale synthesis. However, it involves harsher reaction conditions and the handling of corrosive and moisture-sensitive reagents, which may not be suitable for all substrates or laboratory settings.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the presence of other functional groups in the molecule, cost considerations, and available laboratory equipment. For initial exploratory work and proof-of-concept synthesis, the reliability and mildness of the EDCI/HOBt coupling method make it the preferred choice. For process development and scale-up, the economic advantages of the acyl chloride route warrant its consideration, provided the necessary safety precautions are taken.

References

  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory guidelines.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1261956-44-8) was not publicly available. The following procedures are synthesized from the safety data of structurally analogous compounds, including other brominated and substituted benzamides, and general principles of hazardous waste management. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Hazard Assessment: Understanding the Risks

Substituted benzamides and brominated aromatic compounds often exhibit a range of hazardous properties. Based on analogous compounds, this compound should be presumed to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[2]

During handling and disposal, the primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.

Table 1: Postulated Hazard Identification for this compound

Hazard ClassGHS Category (Postulated)Hazard Statement (Postulated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.
(Single Exposure)
Hazardous to the AquaticChronic 2 (Postulated)H411: Toxic to aquatic life with long lasting effects.
Environment

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. The causality behind these choices is to create a barrier against the primary exposure routes.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Use chemical safety goggles. If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: For handling fine powders or when dust generation is likely, a NIOSH-approved respirator is necessary.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, chemical-resistant coveralls may be required.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound falls into the category of halogenated organic waste .

Core Principle: Never mix halogenated organic waste with non-halogenated organic waste. The combustion of mixed waste streams can be unpredictable and may require different incineration conditions and flue gas scrubbing technologies.

Step-by-Step Waste Collection Protocol:
  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the approximate quantity of the waste.

  • Collection of Solid Waste:

    • Carefully transfer solid this compound into the designated waste container using a chemically resistant spatula or scoop.

    • Avoid generating dust. If the compound is a fine powder, perform this task in a chemical fume hood.

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, are considered contaminated.

    • These items must also be placed in the "Halogenated Organic Waste" container.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Disposal Pathway: Incineration as the Preferred Method

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility .

Causality: High-temperature incineration, equipped with afterburners and flue gas scrubbing systems, is necessary to ensure the complete destruction of the compound and to neutralize hazardous combustion byproducts such as hydrogen bromide and nitrogen oxides.[2] Discharging this compound into the sewer system or disposing of it in regular landfill is strictly prohibited due to its potential toxicity and environmental persistence.[2]

Operational Plan for Disposal:
  • Accumulation: Collect the segregated waste in your laboratory's designated hazardous waste accumulation area.

  • Coordination with EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the waste to authorized EHS personnel for transportation to a licensed disposal facility.

Management of Spills: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including respiratory protection.

  • Contain the Spill:

    • For solid spills, carefully cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

    • For solutions, use an absorbent material to contain the liquid.

  • Collect the Spilled Material:

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

    • Use non-sparking tools for cleanup.

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste in the same container.

  • Report the Spill: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: Waste Generation cluster_type Waste Characterization cluster_segregation Segregation & Collection cluster_disposal Final Disposal Pathway start This compound Waste Generated waste_type Is the waste pure compound, a solution, or contaminated material? start->waste_type ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat, Respirator waste_type->ppe All Types collect_waste Collect in a labeled 'Halogenated Organic Waste' container contact_ehs Contact EHS for pickup collect_waste->contact_ehs ppe->collect_waste incineration Licensed Hazardous Waste Incineration Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By adhering to the principles of hazard assessment, proper segregation, and the use of certified disposal channels, researchers can ensure that their innovative work does not come at the cost of personal or ecological well-being. Always prioritize consultation with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。